Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO3S2 and its molecular weight is 389.53. The purity is usually 95%.
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Biological Activity
Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzo[b]thiophene core structure, which is known for its biological activity, particularly in cancer therapy.
This compound has been evaluated for its potential as an antitumor agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Microtubule Depolymerization : It has been observed to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This disruption is critical for its antiproliferative effects .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound’s potency.
Study on Breast Cancer
A recent study focused on the effects of this compound on breast cancer cells revealed promising results. The compound was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 of 23.5 µM. Furthermore, it induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .
Study on Lung Cancer
In another study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 45 µM. The mechanism was attributed to microtubule destabilization and subsequent cell cycle arrest at the G2/M phase .
Additional Biological Activities
Beyond its antitumor properties, this compound may possess other biological activities:
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYXTDSALJDTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.